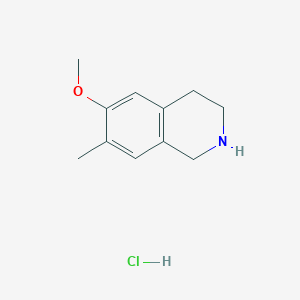

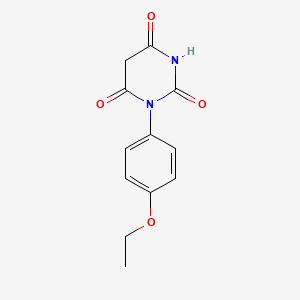

![molecular formula C13H14N2O2 B2996288 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1015870-64-0](/img/structure/B2996288.png)

3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of hydrazines with 1,3-diketones .Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring with a propan-2-yl (isopropyl) group. The carboxylic acid group would be attached to the pyrazole ring .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring could potentially be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity and Characterization

Synthesis and characterization of novel compounds related to 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid have shown significant antimicrobial activity. A study involving the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, reacted with chitosan to form Schiff bases, demonstrated antimicrobial activity against various gram-negative and gram-positive bacteria as well as fungi. The biological activity was observed to depend on the Schiff base moiety, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020).

Crystal Structure and Synthesis

The crystal structure and synthesis of N-substituted pyrazolines, including derivatives similar to this compound, were studied to understand their molecular configuration. Such research helps in the identification of regioisomers and provides a foundation for further chemical modifications and applications in various fields, including pharmaceuticals and material science (Loh et al., 2013).

Photoluminescent Properties

Research on coordination compounds based on pyrazole-3-carboxylic acid, a related compound, has unveiled interesting photoluminescent properties. These compounds exhibit luminescent behaviors due to charge transitions within the ligand-centered framework, suggesting potential applications in optoelectronic devices and sensors (Liu et al., 2015).

Optical Nonlinearity

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to this compound, have been synthesized and characterized for their optical nonlinearity. These compounds, particularly those with carboxylic acid and ester substituents, show significant potential for optical limiting applications, making them of interest for the development of photonic devices (Chandrakantha et al., 2013).

Molecular Docking and Antimicrobial Potential

A novel pyrazole derivative closely related to this compound demonstrated significant antimicrobial potential through molecular docking analysis. This study highlights the importance of specific functional groups for binding and antimicrobial activity, providing insights into the design of new antimicrobial agents (Sivakumar et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)12-11(13(16)17)7-14-15-12/h3-8H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTGLPISIGZOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

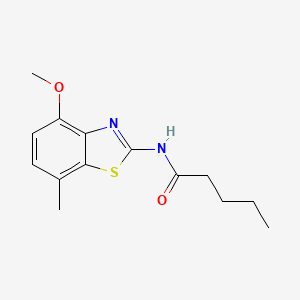

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

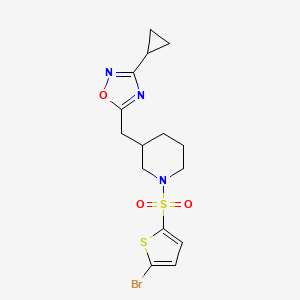

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)

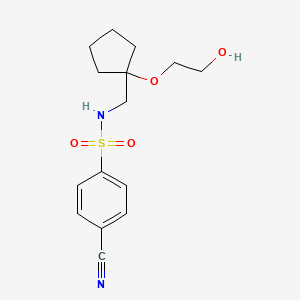

![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)